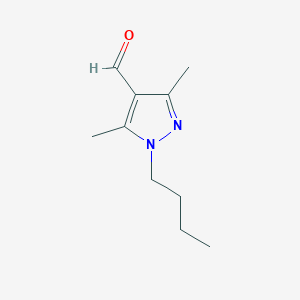

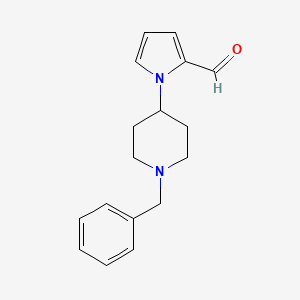

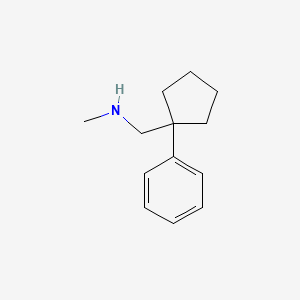

![molecular formula C10H16N2 B1306577 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 876715-62-7](/img/structure/B1306577.png)

1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

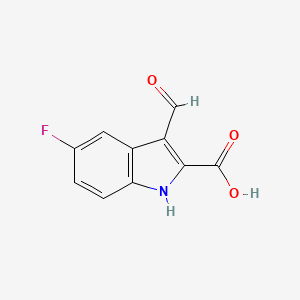

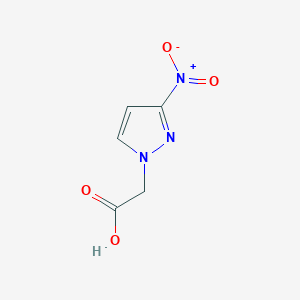

1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of tetrahydropyrrolopyrazines. These compounds are of interest due to their potential pharmacological properties, including antiarrhythmic activity as indicated by related structures in the literature .

Synthesis Analysis

The synthesis of related tetrahydropyrrolopyrazine derivatives has been reported through various methods. For instance, a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile has been used to synthesize pyrazole carboxylates, which share a similar pyrazine core . Additionally, the synthesis of chiral isomers of a related pyrazine derivative has shown the importance of stereochemistry in the biological activity of these compounds . The synthesis of 2-(2'-R-2'-hydroxyethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves the reaction of tetrahydropyrrolopyrazine with epoxy compounds followed by fumaric acid to yield water-soluble fumarates .

Molecular Structure Analysis

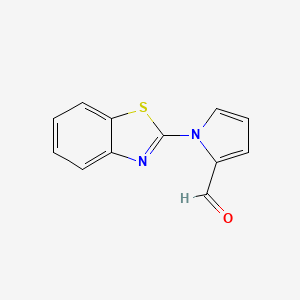

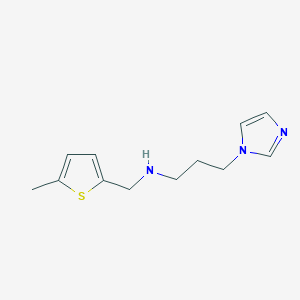

The molecular structure of tetrahydropyrrolopyrazines is characterized by a pyrrole ring fused to a pyrazine ring. The NMR spectrum of a related compound shows signals from protons of the pyrrole and pyrazine rings, as well as from the phenyl ring in the case of phenyl-substituted derivatives . The presence of substituents on the rings can significantly affect the chemical properties and biological activity of these molecules.

Chemical Reactions Analysis

Tetrahydropyrrolopyrazines can undergo various chemical reactions depending on their substituents. The reactivity of related compounds with active methylene reagents has been explored to yield polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . These reactions expand the chemical diversity of the tetrahydropyrrolopyrazine scaffold and can be used to synthesize compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives are influenced by their molecular structure. The solubility in water and organic solvents, boiling points, and crystallinity are determined by the nature of the substituents and the overall molecular conformation . These properties are crucial for the pharmacokinetic behavior of the compounds and their suitability as drug candidates.

Wissenschaftliche Forschungsanwendungen

Pyrazine Derivatives: A Patent Review

Pyrazine derivatives, including 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, have been synthesized and evaluated for a wide range of pharmacological effects. These compounds are notable for their antiproliferative, anti-infective, and effects on cardiovascular or nervous systems. Recent patents indicate their promising applications as inhibitors of protein kinases and β-secretase, highlighting their potential in treating diseases like Alzheimer’s. The breadth of investigated biological activities suggests an ongoing expansion in the therapeutic use of pyrazine derivatives (Doležal & Zítko, 2015; Ferreira & Kaiser, 2012).

Control Strategies of Pyrazines Generation

The generation of pyrazines through the Maillard reaction in food processing showcases their significance beyond pharmacology. Strategies to control their formation offer insights into food chemistry, potentially optimizing flavor profiles in food products without compromising quality or safety (Yu et al., 2021).

Quinoxaline and Pyrazine Heterocycles

Explorations into quinoxaline, a closely related heterocycle, reveal its use across dyes, pharmaceuticals, and antibiotics, hinting at the chemical versatility and potential of pyrazine derivatives like 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in similar applications. The antitumoral properties of quinoxaline compounds further underscore the therapeutic relevance of such heterocyclic compounds (Pareek & Kishor, 2015).

High Energy Density Materials (HEDM)

Pyrazine energetic compounds, including derivatives of 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, have emerged as materials of interest in the field of high-energy density materials (HEDM). Their properties, such as reduced sensitivity and improved detonation performance, offer potential value in propellants and explosives, highlighting the significance of pyrazine derivatives in materials science (Yongjin & Shuhong, 2019).

Wirkmechanismus

Target of Action

It’s known that pyrrolopyrazine derivatives, which this compound is a part of, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrolopyrazine derivatives interact with their targets to exhibit various biological activities .

Biochemical Pathways

It’s known that pyrrolopyrazine derivatives can affect various biochemical pathways due to their wide range of biological activities .

Result of Action

It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, which would result in various molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-9-10-5-4-8(2)12(10)7-6-11-9/h4-5,9,11H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOHTTFSJULSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=C(N2CCN1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390185 |

Source

|

| Record name | 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876715-62-7 |

Source

|

| Record name | 1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.